Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate is a synthetic thiophene derivative with a cyanoacetyl group at position 2 and a phenyl substituent at position 4 of the thiophene ring.
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-2-21-16(20)14-12(11-6-4-3-5-7-11)10-22-15(14)18-13(19)8-9-17/h3-7,10H,2,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWJGZHMMUCEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under specific conditions. For instance, the reaction can be carried out in the presence of a solvent like dimethylformamide (DMF) and a catalyst such as triethylamine . The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate has several scientific research applications, including:
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating diseases.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyanoacetyl group can act as a reactive site, facilitating binding to specific proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The compound’s structural analogs differ primarily in substituents on the thiophene ring or the acrylamido side chain. These modifications influence physicochemical properties, synthetic routes, and biological activities.
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula. †Example from .
Biological Activity
Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate, with the molecular formula , is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a thiophene ring that is substituted with a cyanoacetylamino group and a phenyl group. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyanoacetyl group serves as a reactive site, enhancing binding affinity to specific proteins. This interaction can influence enzymatic activity and lead to various physiological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, compounds derived from this structure showed inhibition of Plasmodium falciparum, the parasite responsible for malaria, with IC50 values in the low micromolar range (1.59 µM to 5.69 µM) .
Antidiabetic Properties
Studies have also highlighted the antidiabetic potential of this compound. It has been shown to enhance glucose uptake in cell cultures and improve insulin sensitivity, making it a candidate for further investigation in diabetes treatment .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in various models. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases .
Data Tables
The following table summarizes key biological activities and their respective IC50 or EC50 values for this compound:
| Biological Activity | Target | IC50/EC50 Value |
|---|---|---|
| Antimicrobial | Plasmodium falciparum | 1.59 - 5.69 µM |
| Antidiabetic | Glucose uptake | Not specified |
| Anti-inflammatory | Pro-inflammatory cytokines | Not specified |
Case Studies
- Antimalarial Activity : A study involving fragment-based screening identified this compound as a potent inhibitor of PfATCase (aspartate transcarbamoylase), crucial for Plasmodium survival. The compound's selectivity between malarial and human enzymes highlights its potential as a therapeutic agent against malaria .
- Diabetes Research : In experiments assessing glucose metabolism, derivatives of this compound were shown to significantly enhance glucose uptake in adipocytes, suggesting mechanisms that could be exploited for diabetes management .
- Inflammation Studies : In vitro assays indicated that this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, supporting its role as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate?
The synthesis typically involves a multi-step protocol:
- Step 1 : Cyanoacetylation of an amino-substituted thiophene precursor (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole under reflux conditions in toluene .
- Step 2 : Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid to form acrylamido derivatives . Key parameters include maintaining anhydrous conditions, precise temperature control (e.g., reflux at 110–120°C), and purification via recrystallization or chromatography .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : For confirming the thiophene backbone and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : To identify functional groups (e.g., cyano stretching at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- Mass Spectrometry : For molecular weight validation (e.g., ESI-MS showing [M+H]⁺ at m/z 349) .
- Elemental Analysis : To verify purity (>95%) .
Q. What are the primary biological targets or pathways influenced by this compound?
The compound interacts with:
- Enzymes : Potential inhibition of kinases (e.g., tyrosine kinases) due to structural similarity to ATP-competitive inhibitors .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) via its aromatic and amide moieties .
- Anticancer Pathways : Induces apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) by disrupting mitochondrial membrane potential .
Q. What are the solubility and stability profiles under different conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL); insoluble in water .
- Stability : Stable at −20°C in inert atmospheres but degrades under UV light or acidic conditions (pH < 4) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Differences in cell line viability assays (e.g., MTT vs. resazurin) can alter IC₅₀ values .
- Structural Analogues : Subtle substituent changes (e.g., chloro vs. methoxy groups) drastically affect potency .
- Solution-State Behavior : Aggregation in aqueous buffers may reduce apparent activity . Recommendation : Standardize assays (e.g., use identical cell lines) and validate purity via HPLC .
Q. What strategies optimize reaction yields in multi-step synthesis?
Key optimizations include:
- Catalyst Selection : DMAP or DCC improves amide coupling efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions . Yields typically range from 72–94% after recrystallization .
Q. How to design experiments to elucidate the mechanism of action?
Employ a combination of:
- Enzyme Kinetics : Measure Kᵢ values for target enzymes (e.g., via Lineweaver-Burk plots) .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with receptor crystal structures (e.g., PDB ID: 1T46) .
- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways post-treatment .
Q. How do structural modifications affect bioactivity?
Substituent effects are well-documented:
- Electron-Withdrawing Groups (e.g., Cl, CN): Enhance anticancer activity by increasing electrophilicity .
- Bulkier Groups (e.g., naphthyl): Improve selectivity for kinase targets but reduce solubility .
- Amino Acid Conjugates : Increase bioavailability via peptide transporter-mediated uptake .
Q. What computational tools are used for structural analysis?
Q. How to address low reproducibility in synthesis?
Common pitfalls include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
